molecular formula C5H10ClNO4S2 B2841677 (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride CAS No. 2137982-07-9

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride

Cat. No. B2841677
CAS RN: 2137982-07-9
M. Wt: 247.71
InChI Key: YNJAWFPJICFHMK-UHFFFAOYSA-N
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Description

“(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS number 2137982-07-9 . It is offered by Benchchem for various applications .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C5H10ClNO4S2/c1-7-5 (4-12 (6,8)9)2-3-13 (7,10)11/h5H,2-4H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms. The molecular weight is 247.72 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.72 . .

Scientific Research Applications

Synthesis of Benzoxazoles

Methanesulfonic acid has been utilized as an effective catalyst in the one-pot synthesis of 2-substituted benzoxazoles. This method involves the reaction of 2-aminophenol with acid chlorides generated in situ from carboxylic acids, resulting in excellent yields of benzoxazoles. This process is compatible with various substituents, demonstrating the versatility of methanesulfonyl-based compounds in facilitating complex organic transformations (Kumar, Rudrawar, & Chakraborti, 2008).

Regioselective Methanesulfonylation

Research has shown that regioselective methanesulfonylation of simple aromatics can be achieved using methanesulfonic anhydride over zeolite catalysts. This method affords higher para-selectivity in the synthesis of methyl tolyl sulfone than traditional Friedel-Crafts methanesulfonylation, showcasing the role of methanesulfonyl chloride in enhancing selectivity in organic reactions (Smith, Ewart, El‐Hiti, & Randles, 2004).

Synthesis and Characterization of Methanesulfonates

The synthesis and characterization of various methanesulfonates have been explored, revealing their potential in catalytic reactions such as the Biginelli reaction. Transition metal methanesulfonates, in particular, have been shown to be effective catalysts in the cyclocondensation of aldehydes, 1,3-dicarbonyl compounds, and urea, leading to the synthesis of 3,4-dihydropyrimidinones. This highlights the applicability of methanesulfonyl chloride in the preparation of catalytically active compounds (Wang, Wang, Sun, & Jiang, 2005).

Electrochemical Applications

Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, which has been studied for its electrochemical properties. The reversible intercalation of sodium into vanadium pentoxide films in this electrolyte suggests potential applications in energy storage devices, demonstrating the utility of methanesulfonyl chloride in developing new materials for batteries (Su, Winnick, & Kohl, 2001).

properties

IUPAC Name

(2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO4S2/c1-7-5(4-12(6,8)9)2-3-13(7,10)11/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJAWFPJICFHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCS1(=O)=O)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride

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